3-(Benzyloxy)propanenitrile oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)propanenitrile oxide is an organic compound with the molecular formula C10H11NO. It is characterized by a benzyloxy group attached to a propanenitrile oxide moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(Benzyloxy)propanenitrile oxide can be synthesized through several methods. One common approach involves the reaction of benzyloxypropanenitrile with an oxidizing agent. The nitrile group can be introduced through the reaction of a halogenoalkane with sodium or potassium cyanide in ethanol under reflux conditions . Another method involves the dehydration of amides using phosphorus(V) oxide, which removes water from the amide group to form the nitrile .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzyloxy)propanenitrile oxide undergoes various chemical reactions, including:
Reduction: The nitrile group can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The benzylic position can undergo substitution reactions, such as bromination using N-bromosuccinimide (NBS) under radical conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Major Products Formed
Oxidation: Benzoic acids.
Reduction: Amines.
Substitution: Benzylic halides.
Wissenschaftliche Forschungsanwendungen
3-(Benzyloxy)propanenitrile oxide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Benzyloxy)propanenitrile oxide involves its interaction with various molecular targets. The benzyloxy group can participate in electrophilic aromatic substitution reactions, while the nitrile group can undergo nucleophilic addition reactions. These interactions can lead to the formation of various products depending on the reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Benzyloxy)propionitrile: Similar structure but lacks the oxide group.
Benzyl cyanide: Contains a benzylic nitrile group but lacks the propanenitrile oxide moiety.
Phenylacetonitrile: Similar nitrile functionality but different overall structure.
Uniqueness
3-(Benzyloxy)propanenitrile oxide is unique due to the presence of both a benzyloxy group and a nitrile oxide moiety. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
112032-18-5 |
---|---|
Molekularformel |
C10H11NO2 |
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
3-phenylmethoxypropanenitrile oxide |
InChI |
InChI=1S/C10H11NO2/c12-11-7-4-8-13-9-10-5-2-1-3-6-10/h1-3,5-6H,4,8-9H2 |
InChI-Schlüssel |
YHBYTPYRAOJDDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCCC#[N+][O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.